3-Chloro-4-fluorobenzotrifluoride
Description
Nomenclature and Chemical Structure within the Context of Organohalogen Compounds
IUPAC Name
The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 2-chloro-1-fluoro-4-(trifluoromethyl)benzene . nih.govsigmaaldrich.com This name precisely describes the arrangement of the substituents on the benzene (B151609) ring.
Synonyms
In scientific literature and chemical catalogs, this compound is known by several other names. The most common synonyms include 3-Chloro-4-fluorobenzotrifluoride and 3-Chloro-α,α,α,4-tetrafluorotoluene . nih.govtcichemicals.comsigmaaldrich.com
Structural Features and Aromatic Halide Classification
This compound's structure consists of a central benzene ring, an aromatic hydrocarbon. This ring is substituted with a chlorine atom, a fluorine atom, and a trifluoromethyl group (-CF3). As the halogen atoms (chlorine and fluorine) are directly bonded to the aromatic ring, the compound is classified as an aryl halide or aromatic halide. ncert.nic.in The carbon-halogen bonds in aryl halides are known for their stability. wikipedia.org
The key structural features are:
A planar, cyclic benzene ring.
A trifluoromethyl group, which is a methyl group where all three hydrogen atoms are replaced by fluorine atoms. wikipedia.org
A chlorine atom and a fluorine atom attached to the benzene ring at positions that are ortho (next to) and meta (one carbon away) to each other, respectively, and para (opposite) to the trifluoromethyl group.
| Identifier | Value |
|---|---|
| IUPAC Name | 2-chloro-1-fluoro-4-(trifluoromethyl)benzene nih.govsigmaaldrich.com |
| CAS Number | 78068-85-6 nih.gov |
| Molecular Formula | C7H3ClF4 nih.gov |
| Molecular Weight | 198.54 g/mol nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHVEYHSOXVAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074884 | |
| Record name | Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78068-85-6 | |
| Record name | 3-Chloro-4-fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78068-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- | |
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| Record name | Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- | |
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| Record name | Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- | |
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| Record name | 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene | |
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Significance of Halogenated Benzotrifluorides in Contemporary Chemical Science
Role of Trifluoromethyl Group in Enhancing Chemical Properties
The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's properties. ontosight.aibohrium.com Its high electronegativity makes it a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring and adjacent functional groups. wikipedia.orgnih.gov
Key effects of the trifluoromethyl group include:
Increased Lipophilicity: The -CF3 group enhances a molecule's affinity for non-polar environments, which can improve its ability to cross biological membranes. ontosight.ai
Metabolic Stability: The presence of a trifluoromethyl group can make a compound more resistant to metabolic degradation by enzymes, a desirable trait in drug design. ontosight.ainih.gov
Altered Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can increase the acidity of nearby functional groups. wikipedia.org
Enhanced Electrophilicity: The trifluoromethyl group can enhance the reactivity of electrophilic sites within a molecule. nih.gov
Strategic Importance of Fluorine and Chlorine Substituents in Organic Synthesis
The presence of both fluorine and chlorine atoms on the benzotrifluoride (B45747) scaffold provides multiple reaction sites for synthetic chemists to exploit. The introduction of fluorine and chlorine into organic compounds is a process known as halogenation. wikipedia.org
Fluorine's Influence: Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comacs.org The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. wikipedia.org
Chlorine as a Reaction Handle: The chlorine atom can serve as a leaving group in various nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of other functional groups at that position, making it a key site for molecular modification.
Synergistic Effects: The combination of fluorine, chlorine, and the trifluoromethyl group on the same aromatic ring creates a unique electronic environment. This can influence the regioselectivity of further chemical transformations, allowing for precise control over the synthesis of complex target molecules. This strategic placement of different halogens is a powerful tool in designing intermediates for pharmaceuticals and agrochemicals. innospk.comnih.gov
Overview of Research Trajectories and Scholarly Contributions Involving this compound
This compound (CAS No. 78068-85-6) is a significant fluorinated aromatic compound that has garnered substantial attention in academic and industrial research. innospk.com Its unique molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene (B151609) ring, makes it a highly versatile and sought-after building block in organic synthesis. innospk.comtcichemicals.com Scholarly contributions have primarily focused on its role as a key intermediate in the production of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors. innospk.comgoogle.com
Research trajectories have extensively explored its utility in creating complex molecules where the incorporation of the trifluoromethyl group is desirable. This group is known to enhance critical properties of the final compound, such as metabolic stability, lipophilicity, and bioavailability, making it invaluable in drug discovery and development. innospk.com Consequently, this compound is instrumental in the synthesis of advanced active pharmaceutical ingredients (APIs). innospk.com For instance, it serves as a crucial reagent in the synthesis of β-substituted 3-(4-aryloxyaryl)propanoic acids, which function as GPR40 agonists. chemicalbook.com
In the field of agrochemicals, research has highlighted the compound's role in the development of modern pesticides and herbicides. innospk.comgoogle.com Its chemical stability contributes to the long-lasting effectiveness of the resulting agrochemical products. innospk.com The presence of halogen atoms and the trifluoromethyl group allows for precise molecular tailoring to achieve desired potency and selectivity in crop protection agents.
Furthermore, a significant body of scholarly work has been dedicated to optimizing the synthesis of this compound itself. Various manufacturing methods have been documented in scientific literature and patents, reflecting its industrial importance. google.com One prominent synthetic route involves the chlorination of 4-fluorobenzotrifluoride (B1346882). google.com Another established method starts with 3,4-dichlorobenzotrifluoride (B146526), which undergoes a halogen exchange reaction (fluorination) to yield the target compound. google.com Researchers have also developed processes starting from the more accessible industrial raw material, 4-fluorotoluene (B1294773), which is converted through chlorination and fluorination steps. google.com These studies often focus on achieving high yield and selectivity while minimizing by-products and environmental impact, sometimes through solvent-free reaction conditions to enhance economic and operational efficiency. google.com The compound is also noted for its utility in organic syntheses that involve nucleophilic substitution at the fluorine site. google.com
Interactive Table of Research Findings Below is a summary of key research findings involving this compound.
| Research Area | Starting Material(s) | Key Transformation | Product/Application | Reference(s) |
| Pharmaceutical Synthesis | This compound | Reagent in multi-step synthesis | β-substituted 3-(4-aryloxyaryl)propanoic acid (GPR40 agonists) | chemicalbook.com |
| Pharmaceutical Synthesis | This compound | Intermediate for APIs | Active Pharmaceutical Ingredients (APIs) | innospk.com |
| Agrochemical Synthesis | This compound | Intermediate for pesticides/herbicides | Pesticides and Herbicides | innospk.comgoogle.com |
| Industrial Synthesis | 4-Fluorotoluene | Chlorination and Fluorination | This compound | google.com |
| Industrial Synthesis | 3,4-Dichlorobenzotrifluoride | Fluorination (Halogen Exchange) | This compound | google.com |
| Industrial Synthesis | 4-Fluorobenzotrifluoride | Chlorination | This compound | google.com |
| Organic Synthesis | This compound | Nucleophilic Substitution | 4-Chloro-2-trifluoromethylphenol | google.com |
Historical Context and Evolution of Synthetic Routes
Historically, the production of this compound involved the fluorination of 3,4-dichlorobenzotrifluoride. One conventional method utilized potassium fluoride (B91410) in a dimethyl sulfoxide (B87167) (DMSO) solvent to perform this transformation. google.com This process, however, presented challenges, particularly concerning the treatment of waste liquids containing the solvent and fluorinating agent, making it less desirable for large-scale industrial manufacturing. google.com
The evolution of synthetic strategies has been driven by the need for more economical and environmentally benign processes. This led to the exploration of alternative starting materials and reaction sequences. A significant advancement was the development of a synthetic route starting from the industrially accessible 4-fluorotoluene. google.com This newer approach, involving chlorination and fluorination steps, was found to produce this compound with high selectivity and yield, overcoming some of the limitations of the earlier methods. google.com The key innovation was interchanging the chlorination and fluorination steps to minimize the formation of by-products. google.com
Contemporary Synthetic Pathways and Reaction Mechanisms
Modern synthetic approaches focus on optimizing reaction conditions and starting materials to achieve high purity and efficiency. Several key pathways have been established as reliable methods for the production of this compound.
One contemporary method involves the direct chlorination of 4-fluoro-3-nitrobenzotrifluoride (B105636). In a continuous vapor phase process, vapors of 4-fluoro-3-nitrobenzotrifluoride are reacted with chlorine gas at elevated temperatures. prepchem.com The reaction product vapors are then condensed and collected. This method has been demonstrated to be effective, yielding the desired this compound product. prepchem.com
A specific example of this process involves passing approximately 8 parts per hour of 4-fluoro-3-nitrobenzotrifluoride vapors and 15 parts per hour of chlorine gas through a reactor maintained at about 320°C. prepchem.com This continuous process yielded approximately 36.3 parts of this compound from 40 parts of the starting nitro compound, with spectral analysis confirming the product's structure. prepchem.com
Reaction Conditions for Vapor Phase Chlorination
| Parameter | Value |
|---|---|
| Starting Material | 4-Fluoro-3-nitrobenzotrifluoride |
| Reagent | Chlorine Gas |
| Temperature | ~320 °C |
In the first step of the preferred sequence, 4-fluorobenzotrichloride (B1329314) is reacted with hydrogen fluoride (HF). This reaction converts the trichloromethyl group into a trifluoromethyl group, yielding 4-fluorobenzotrifluoride in high yield. google.com This intermediate is then carried forward to the next step without the need for extensive purification. google.com
The second step involves the chlorination of the 4-fluorobenzotrifluoride obtained in the previous step. google.com Reacting 4-fluorobenzotrifluoride with chlorine (Cl₂) introduces a chlorine atom onto the benzene ring, selectively producing this compound. google.com This sequence of fluorination followed by chlorination prevents the formation of significant amounts of dichlorinated by-products that can occur if the chlorination step is performed first. google.com
Optimized Synthesis Pathway from 4-Fluorotoluene
| Step | Reactant 1 | Reactant 2 | Product | Key Advantage |
|---|---|---|---|---|
| 1 | 4-Fluorobenzotrichloride | Hydrogen Fluoride (HF) | 4-Fluorobenzotrifluoride | High yield of intermediate |
Beyond the use of anhydrous hydrogen fluoride, alternative fluorinating agents are sought to provide milder and more selective reaction conditions. Triethylamine (B128534) trihydrofluoride (Et₃N·3HF) is one such reagent that offers advantages over traditional fluorinating agents. chemicalbook.comchemicalbook.com It is a nearly neutral substance and is not corrosive to borosilicate glass, which simplifies handling and reactor requirements. chemicalbook.comchemicalbook.com
Triethylamine trihydrofluoride is a versatile reagent used for substitution reactions on aromatic derivatives, as well as for addition and desilylation reactions. chemicalbook.com While its direct application in the synthesis of this compound from 3,4-dichlorobenzotrifluoride is not extensively detailed in the provided search results, its properties make it a viable alternative to harsher reagents like HF. chemicalbook.comchemicalbook.com Its use can be pivotal in reactions where other fluorinating agents, both organic and inorganic, prove to be detrimental to the reaction outcome. researchgate.net The mild nature of triethylamine trihydrofluoride can be particularly advantageous in complex syntheses requiring high selectivity. chemicalbook.com
Nucleophilic Substitution Reactions as Synthetic Routes
A conventional method for synthesizing this compound involves a nucleophilic aromatic substitution reaction. google.com This route starts with 3,4-dichlorobenzotrifluoride and employs a fluorinating agent, such as potassium fluoride, to replace one of the chlorine atoms with a fluorine atom. google.com
This reaction is typically carried out in an aprotic polar solvent, for instance, dimethyl sulfoxide (DMSO) or dimethylformamide. google.com A significant challenge in this process is the need to maintain substantially anhydrous (water-free) conditions, which may require pre-treating the raw materials and solvent through methods like azeotropic distillation. google.com The reaction proceeds at high temperatures, ranging from 170 to 240 °C. google.com Following the reaction, the target product must be separated from the solvent and by-products, often through distillation under reduced pressure. google.com
Considerations for High Selectivity and Yield in Synthesis
A more advanced and efficient strategy involves reversing the sequence of halogenation steps. This method begins with an industrially available and cost-effective starting material, 4-fluorotoluene. google.com The process unfolds in two main stages:
Fluorination: The methyl group of 4-fluorotoluene is first converted to a trifluoromethyl group to produce 4-fluorobenzotrifluoride. This is achieved by chlorinating 4-fluorotoluene to get 4-fluorobenzotrichloride, which is then reacted with hydrogen fluoride (HF). google.com
Chlorination: The resulting 4-fluorobenzotrifluoride undergoes chlorination to introduce a chlorine atom at the desired position, yielding this compound. google.com
This inverted process sequence has been found to produce almost no by-products, leading to excellent selectivity and a high yield of the target compound. google.com The yield and selectivity of the final chlorination step can be further enhanced by the use of specific catalytic systems. google.com
Industrial Scale-Up and Process Optimization in Production
For industrial-scale production, process optimization is critical to ensure economic feasibility and operational efficiency. The older nucleophilic substitution method, which uses potassium fluoride in a solvent like DMSO, poses several challenges for large-scale manufacturing. google.com These include the significant energy costs associated with high reaction temperatures and the logistical burden of handling and disposing of large volumes of solvent and by-products. google.com The requirement for anhydrous conditions also adds a layer of complexity and cost to industrial operations. google.com
In contrast, the method starting from 4-fluorotoluene is more amenable to industrial scale-up. google.com It utilizes inexpensive and readily available raw materials like chlorine and hydrogen fluoride. google.com The key optimization lies in the process design, which minimizes by-product formation and simplifies purification steps. google.com
Solvent-Free Reaction Conditions for Economic and Operational Advantages
A significant operational and economic advantage can be realized by conducting reactions under solvent-free conditions. The chlorination of 4-fluorobenzotrifluoride to produce this compound can be performed without the need for an additional solvent. google.com
Management of By-product Formation and Waste Streams
Effective management of by-products and waste is a crucial aspect of sustainable and cost-effective chemical manufacturing. The conventional synthesis route via nucleophilic substitution of 3,4-dichlorobenzotrifluoride generates a substantial amount of potassium chloride as a by-product, which presents waste disposal challenges. google.com
The improved synthetic pathway that starts with 4-fluorotoluene and interchanges the fluorination and chlorination steps is designed to be highly selective, generating minimal by-products. google.com This inherent process efficiency significantly reduces the complexity and cost associated with waste stream management, making it a more environmentally and economically favorable method for producing this compound. google.com
| Feature | Conventional Nucleophilic Substitution | Advanced Sequential Halogenation |
| Starting Material | 3,4-Dichlorobenzotrifluoride | 4-Fluorotoluene |
| Key Reagents | Potassium Fluoride, DMSO (Solvent) | Hydrogen Fluoride, Chlorine |
| Solvent Use | Required (e.g., DMSO) | Solvent-free (in chlorination step) |
| Selectivity Issues | Potential for isomers | High selectivity |
| Major By-products | Potassium Chloride | Minimal |
| Industrial Viability | Challenged by waste and solvent handling | Advantaged by efficiency and low waste |
This table provides a comparative overview of two synthetic routes to this compound based on available research findings. google.com
Catalysis in the Synthesis of this compound and its Derivatives
Catalysis plays a vital role in optimizing the synthesis of this compound, particularly in the chlorination step of the advanced synthetic route. The direct chlorination of 4-fluorobenzotrifluoride is carried out in the presence of a suitable catalyst to facilitate the reaction. google.com
Furthermore, research has shown that the yield and selectivity of this chlorination step can be significantly enhanced by the addition of a co-catalyst. google.com Specifically, the presence of iodine (I₂) alongside the primary catalyst has been found to substantially increase the conversion to the desired this compound product. google.com A co-catalyst is a substance added in small amounts to improve the activity or selectivity of the main catalyst. google.com This catalytic system is a key factor in achieving the high efficiency of the modern manufacturing process. google.com
Chemical Reactivity and Mechanistic Studies of 3 Chloro 4 Fluorobenzotrifluoride
Nucleophilic Aromatic Substitution (SNAr) Reactions
The benzene (B151609) ring in 3-Chloro-4-fluorobenzotrifluoride is rendered electron-deficient by the powerful inductive-withdrawing effects of the fluorine, chlorine, and, most significantly, the trifluoromethyl (CF3) group. This electron deficiency activates the ring towards attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. The mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
Reactivity of Halogen Atoms in SNAr Processes
In SNAr reactions, the rate and regioselectivity are controlled by the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. Electron-withdrawing groups, such as the trifluoromethyl group, are strongly activating, especially when positioned ortho or para to the leaving group.
In the case of this compound:
The chlorine atom is at the C-3 position, which is para to the strongly activating CF3 group.
The fluorine atom is at the C-4 position, which is meta to the CF3 group.
Because the activating effect is most pronounced at the ortho and para positions, the C-Cl bond is significantly more activated towards nucleophilic attack than the C-F bond. Consequently, nucleophiles will preferentially displace the chlorine atom. While fluorine is typically a better leaving group than chlorine in SNAr reactions due to the high electronegativity stabilizing the initial addition step, the positional activation by the CF3 group is the dominant factor here. doubtnut.comrsc.org The chlorine at the activated para position is therefore the primary site of substitution.
| Halogen Atom | Position | Position Relative to CF₃ Group | Activation Status | Expected Reactivity |
|---|---|---|---|---|
| Chlorine (Cl) | C-3 | Para | Strongly Activated | High (Preferential site of attack) |
| Fluorine (F) | C-4 | Meta | Weakly Activated | Low |
Formation of Diphenyl Ethers through Base-Mediated SNAr
The synthesis of diphenyl ethers from this compound can be achieved through a base-mediated SNAr reaction with a phenol. In this process, a base (like potassium carbonate) deprotonates a phenol to form a more nucleophilic phenoxide anion. This anion then attacks the electron-deficient aromatic ring, displacing the more reactive chlorine atom. For instance, the reaction with 4-chlorophenol in the presence of a base like potassium hydroxide would yield 3-(4'-chlorophenoxy)-4-fluorobenzotrifluoride. nih.gov
The general reaction is as follows:
Reactants : this compound, a substituted phenol, and a base (e.g., K₂CO₃, KOH).
Solvent : A polar aprotic solvent like Dimethyl sulfoxide (B87167) (DMSO) is often used to facilitate the reaction. google.com
Product : The corresponding diphenyl ether, formed by the displacement of the chlorine atom.
| Reactant 1 | Reactant 2 | Conditions | Major Product |
|---|---|---|---|
| This compound | 4-Chlorophenol | KOH, Cu catalyst, 110-120°C | 3-(4'-chlorophenoxy)-4-fluorobenzotrifluoride |
Reactions with Alkali Metal Hydroxides to Yield Phenolic Compounds
Treatment of this compound with strong alkali metal hydroxides, such as potassium hydroxide (KOH), results in the formation of a phenolic compound. Following the reactivity principles outlined in section 3.1.1, the hydroxide ion (OH⁻) acts as the nucleophile and selectively displaces the chlorine atom at the C-3 position. This hydrolysis reaction yields 2-Chloro-4-(trifluoromethyl)phenol. google.com This product is a known intermediate in the synthesis of various agrochemicals. patsnap.com The reaction is typically carried out in a suitable solvent, and acidification is required in the workup step to protonate the initially formed phenoxide salt.
Electrophilic Aromatic Substitution (EAS) Reactions
In contrast to SNAr, Electrophilic Aromatic Substitution (EAS) involves the attack of an electron-rich aromatic ring on a strong electrophile. The substituents already present on the ring play a crucial role in determining the reaction rate and the position of the new substituent.
Influence of Halogen and Trifluoromethyl Substituents on Ring Activation/Deactivation
All three substituents on the this compound ring are deactivating towards EAS. This is because their strong electron-withdrawing inductive effects (-I effect) reduce the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comlumenlearning.comchadsprep.com
Trifluoromethyl Group (-CF₃) : This is one of the most powerful deactivating groups due to its strong -I effect. It strongly withdraws electron density from the ring. wikipedia.org
Halogens (-Cl, -F) : Halogens are also deactivating because their inductive electron withdrawal (-I effect) outweighs their electron-donating resonance effect (+M or +R effect). libretexts.orgpressbooks.pub
Therefore, this compound is a highly deactivated ring, and EAS reactions will be significantly slower than for benzene and require harsh reaction conditions. epa.gov
Despite being deactivating, the substituents also direct the position of the incoming electrophile:
-CF₃ Group : A strong meta-director.
-Cl and -F Groups : Ortho, para-directors. pressbooks.publibretexts.org
The regiochemical outcome of an EAS reaction on this molecule would be determined by the interplay of these directing effects, with substitution favoring the least deactivated positions.
| Substituent | Electronic Effect | Effect on Reactivity | Directing Effect |
|---|---|---|---|
| -CF₃ | Strongly electron-withdrawing (-I) | Strongly Deactivating | Meta |
| -Cl | Electron-withdrawing (-I) > Electron-donating (+R) | Deactivating | Ortho, Para |
| -F | Electron-withdrawing (-I) > Electron-donating (+R) | Deactivating | Ortho, Para |
Nitration Reactions of Related Benzotrifluoride (B45747) Derivatives and Process Safety
Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto an aromatic ring. For a highly deactivated substrate like this compound, this reaction would require forcing conditions, typically a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid (mixed acid). masterorganicchemistry.com The nitration of similar deactivated compounds, such as 1-chloro-2,4-dinitrobenzene, often requires high temperatures to proceed. rsc.org
Predicting the major product is complex due to the competing directing effects. The least deactivated positions would be favored. For instance, the C-5 position is ortho to the fluorine director and meta to both the chlorine and CF₃ directors, making it a potential site for substitution.
Process Safety: Nitration reactions, especially of deactivated aromatic compounds, are notoriously hazardous. epa.gov The requirement for high temperatures and strong acid concentrations increases the risk of thermal runaway. These reactions are highly exothermic, and if the heat generated is not effectively removed, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure. masterorganicchemistry.com The thermal stability of the reaction mixture, including starting materials, intermediates, and products, is a critical concern, as decomposition can lead to the generation of large volumes of gas and potentially an explosion. ethernet.edu.et Therefore, careful control of reaction parameters (temperature, dosing rates) and a thorough understanding of the reaction kinetics and thermodynamics are essential for the safe implementation of such processes on an industrial scale.
| Hazard | Cause | Mitigation Strategy |
|---|---|---|
| Thermal Runaway | Highly exothermic reaction; insufficient cooling | Strict temperature control, controlled addition of reagents, efficient heat exchange systems. |
| Decomposition/Explosion | Thermal instability of nitro-compounds and reaction mass | Operating at the lowest possible temperature, avoiding accumulation of unreacted reagents. |
| Corrosion | Use of strong, hot mixed acids | Use of appropriate corrosion-resistant materials for reactors and equipment. |
Radical Reactions and Halogen-Radical Exchange
The study of radical reactions involving this compound is essential for understanding its stability and potential transformations under specific conditions. Halogenated aromatic compounds are known to participate in radical reactions, often initiated by thermal, photochemical, or redox processes. The presence of both chlorine and fluorine atoms on the benzotrifluoride ring, along with the strongly electron-withdrawing trifluoromethyl group, influences the regioselectivity and feasibility of these reactions.
While specific mechanistic studies on radical reactions of this compound are not extensively documented in publicly available literature, general principles of radical aromatic substitution and halogen-radical exchange can be applied. The carbon-chlorine bond is significantly weaker than the carbon-fluorine bond, making it the more likely site for radical-mediated cleavage.
Halogen-radical exchange reactions typically involve the abstraction of a halogen atom by a radical species, leading to the formation of an aryl radical. This aryl radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction, cyclization, or addition to unsaturated systems. The relative rates of these competing pathways would depend on the specific reaction conditions and the nature of the radical initiator.
Table 1: Bond Dissociation Energies of Relevant Bonds
| Bond | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-Cl (in chlorobenzene) | 397 |
| C-F (in fluorobenzene) | 523 |
| C-H (in benzene) | 473 |
Note: These are general values and can be influenced by substituents on the aromatic ring.
The data in the table above illustrates the significant difference in bond strength between the C-Cl and C-F bonds, supporting the hypothesis that radical reactions would preferentially occur at the chlorine-substituted position.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Derivatization
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates in these transformations. The reactivity of this compound in popular cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions is of considerable interest for the synthesis of more complex derivatives.
The general order of reactivity for aryl halides in these palladium-catalyzed reactions is I > Br > OTf > Cl. wikipedia.org Aryl chlorides are typically the least reactive substrates, often requiring more specialized catalytic systems, including electron-rich and bulky phosphine ligands, to achieve efficient coupling. The presence of the electron-withdrawing trifluoromethyl and fluoro groups on the aromatic ring of this compound can influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. For this compound, this would entail the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl product. The conditions would likely require a robust catalyst system, such as one employing a biarylphosphine ligand, to facilitate the challenging C-Cl bond activation.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org The derivatization of this compound via Sonogashira coupling would yield an arylethyne derivative. This reaction is typically cocatalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate. wikipedia.org
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. Reacting this compound with an alkene under Heck conditions would lead to the formation of a substituted styrene derivative.
Table 2: Overview of Potential Cross-Coupling Reactions with this compound
| Reaction | Coupling Partner | Potential Product | Typical Catalyst/Conditions |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Biaryl derivative | Pd catalyst, phosphine ligand, base |
| Sonogashira | Terminal alkyne | Arylethyne | Pd catalyst, Cu(I) cocatalyst, amine base |
Photochemical Reactivity and Environmental Transformation Mechanisms
The photochemical behavior of this compound is a critical aspect of its environmental fate, as sunlight can provide the energy to initiate chemical transformations. The absorption of ultraviolet (UV) radiation can lead to the electronic excitation of the molecule, potentially resulting in bond cleavage and the formation of reactive intermediates. The environmental transformation of such compounds is influenced by factors like photolysis, hydrolysis, and biodegradation. cdc.gov
Direct photolysis occurs when a molecule directly absorbs light energy, leading to its degradation. For this compound, the C-Cl bond is the most likely site of photolytic cleavage due to its lower bond dissociation energy compared to the C-F and C-CF3 bonds. Upon absorption of UV radiation, the molecule can be excited to a state where the C-Cl bond breaks homolytically, generating a 4-fluoro-3-(trifluoromethyl)phenyl radical and a chlorine radical.
The resulting aryl radical is highly reactive and can undergo various reactions in an environmental context, such as hydrogen abstraction from water or organic matter to form 4-fluorobenzotrifluoride (B1346882). Alternatively, it could react with oxygen to form phenolic compounds or other oxidation products. The chlorine radical can also participate in a variety of atmospheric and aquatic reactions. The formation of fluorinated byproducts is a significant concern in the environmental degradation of fluorinated compounds, as some of these byproducts can be persistent and have their own toxicological profiles.
While the C-F bond is generally resistant to cleavage, oxidative defluorination can occur under certain environmental conditions, often mediated by reactive oxygen species such as hydroxyl radicals (•OH). nih.gov Hydroxyl radicals are powerful, non-selective oxidizing agents that can be generated in the atmosphere through photochemical reactions or in aquatic environments through advanced oxidation processes.
The reaction of •OH with this compound would likely proceed via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. Subsequent reactions of this intermediate can lead to the cleavage of the C-F bond and the release of a fluoride (B91410) ion. However, due to the high strength of the C-F bond, this process is generally less favorable than reactions involving the C-Cl bond. The trifluoromethyl group is typically very stable and resistant to degradation under environmental conditions.
Applications of 3 Chloro 4 Fluorobenzotrifluoride As a Chemical Building Block
Intermediates in Pharmaceutical Synthesis and Drug Discovery
In the pharmaceutical industry, 3-Chloro-4-fluorobenzotrifluoride serves as a crucial building block for constructing active pharmaceutical ingredients (APIs). innospk.com The incorporation of fluorinated moieties is a widely used strategy in medicinal chemistry to modulate a molecule's properties and enhance its therapeutic potential. nih.govresearchgate.net
Development of Novel Drug Candidates
The development of new medicines often relies on the use of specialized chemical building blocks to assemble sophisticated molecular architectures. fluorochem.co.uk Fluorinated compounds like this compound are instrumental in this process. innospk.comnih.gov The trifluoromethyl group can alter key physicochemical properties such as lipophilicity, which plays a critical role in how a drug is absorbed and distributed in the body and how it binds to its target receptor. wjpsonline.com This makes building blocks containing this group highly sought after in drug discovery programs aiming to develop novel drug candidates. innospk.comresearchgate.net
Synthesis of Complex Pharmaceutical Molecules (e.g., (S)-fluoxetine derivatives)
While the widely known antidepressant fluoxetine (B1211875) is typically synthesized using precursors such as 4-chlorobenzotrifluoride (B24415) or 4-fluorobenzotrifluoride (B1346882) psu.edugoogle.comgoogle.comresearchgate.net, the structural framework of this compound makes it a relevant building block for creating novel derivatives. The synthesis of fluoxetine involves reacting an intermediate, 3-methylamino-1-phenyl-1-propanol, with a benzotrifluoride (B45747) derivative. google.com For instance, one process describes reacting this intermediate with 4-chlorobenzotrifluoride in a mixture of dimethylacetamide and toluene (B28343) to produce fluoxetine. google.com Given the established synthetic routes, this compound provides a scaffold for developing new, structurally related compounds with potentially different pharmacological profiles.
Table 1: Synthesis of Fluoxetine from a Related Precursor
| Step | Reactants | Reagents/Conditions | Product |
| Etherification | 3-methylamino-1-phenyl-1-propanol, 4-chlorobenzotrifluoride | Sodium hydride (NaH), Dimethylacetamide, Toluene, 115°C | Fluoxetine |
| Salt Formation | Fluoxetine | Gaseous Hydrogen Chloride (HCl), Toluene | Fluoxetine Hydrochloride |
This table illustrates a known synthetic pathway to fluoxetine using a related precursor, 4-chlorobenzotrifluoride, highlighting the type of reaction where this compound could serve as a building block for novel derivatives. google.com
Use in Anti-diabetic Agent Research
The strategic use of fluorine has become a cornerstone in the development of modern drugs, including those for treating type 2 diabetes. wjpsonline.com Inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme is a successful therapeutic approach, and several potent DPP-4 inhibitors are fluorinated compounds. wjpsonline.comrsc.org For example, the anti-diabetic drugs Sitagliptin and Gemigliptin contain fluorine, underscoring the element's importance in this therapeutic class. wjpsonline.com
Research in this area continues to explore novel molecular frameworks, such as 1,3,5-triazine (B166579) and triazolotriazine derivatives, as potential DPP-4 inhibitors. nih.govnih.gov The demonstrated success of incorporating fluorine and trifluoromethyl groups into anti-diabetic agents suggests that building blocks like this compound are valuable tools for researchers designing and synthesizing new drug candidates to manage type 2 diabetes. wjpsonline.comrsc.org
Precursor in Agrochemical Development and Formulation
This compound is an important intermediate in the agrochemical industry. innospk.comgoogle.com The introduction of fluorine into active molecules is a key strategy for enhancing the efficacy and stability of crop protection products. researchgate.net
Synthesis of Pesticides and Herbicides
The compound is utilized in the formulation of pesticides and herbicides, where its chemical stability contributes to long-lasting effectiveness in the field. innospk.com The unique combination of halogen and trifluoromethyl substituents on the aromatic ring serves as a foundation for building a variety of active agrochemical ingredients. Related fluorinated compounds are known to be starting materials for insecticides, herbicides, and fungicides. prensipjournals.com
Table 2: Role in Agrochemical Formulation
| Agrochemical Type | Function of this compound | Key Benefit of Fluorinated Structure |
| Pesticides | Intermediate for active ingredient synthesis | Enhanced biological activity and stability. innospk.com |
| Herbicides | Precursor for herbicidal compounds | Increased potency and metabolic resistance. innospk.comresearchgate.net |
Role in the Development of Fluorinated Agrochemicals
The trifluoromethyl (CF3) group, a prominent feature of this compound, is of particular importance in modern agrochemical design. researchgate.net Incorporating CF3 groups can significantly modify a molecule's properties, leading to improved transport to the target site and increased resistance to metabolic breakdown by the plant or pest. researchgate.net A significant portion of current fluorine-containing agrochemicals feature a trifluoromethyl group attached to an aromatic ring (Ar-CF3). researchgate.net This trend highlights the essential role of precursors like this compound in the discovery and development of new, more effective fluorinated agrochemicals. researchgate.net
Synthesis of Specialty Chemicals and Advanced Materials
This compound is a key intermediate in the creation of sophisticated chemical products. innospk.com Its utility extends to the synthesis of specialty chemicals that are integral to material science and electronics. innospk.com A patent for a method of producing this compound highlights its importance as an intermediate for functional materials. google.com The compound's distinct molecular structure, featuring chlorine, fluorine, and a trifluoromethyl group, makes it a valuable component for developing advanced materials with specific, high-performance properties.
Fluorinated Compounds for Polymers and Coatings
The presence of fluorine in a molecule can impart desirable characteristics to polymers and coatings, such as thermal stability and resistance to degradation. While direct examples of this compound's use in specific polymers are not extensively detailed in the provided research, the closely related compound 3-chloro-4-fluoronitrobenzene (B104753) offers insight into the potential applications of such structures. prensipjournals.com This related compound is noted for its use as a polymer additive, where it enhances combustion resistance and flame-retardant properties. prensipjournals.com The trifluoromethyl group in this compound is known to enhance the stability of compounds, a crucial attribute for the development of durable polymers and high-performance coatings. innospk.com
High-Performance Materials Development
The development of high-performance materials relies on foundational chemical building blocks that can impart enhanced properties. This compound serves as such a building block. tcichemicals.com Its synthesis is noted as being useful for intermediates of functional materials, which are critical in various advanced applications. google.com The combination of its halogen and trifluoromethyl substituents makes it a sought-after precursor for materials where chemical resistance, thermal stability, and specific electronic properties are paramount. innospk.com
Role in Organic Synthesis of Complex Molecules
This compound is a versatile reagent in organic synthesis, primarily serving as an intermediate for crafting more complex molecules. innospk.com Its significance is particularly notable in the pharmaceutical and agrochemical industries, where the synthesis of molecules with precise structures is essential. innospk.com
Strategies for Creating Diverse Chemical Structures
The reactivity of this compound allows for the creation of a wide array of chemical structures. The presence of chloro, fluoro, and trifluoromethyl groups on the benzene (B151609) ring provides multiple sites for synthetic modification through various organic reactions. A specific application of this compound is its use as a reagent in the synthesis of β-substituted 3-(4-aryloxyaryl)propanoic acids, which have been identified as GPR40 agonists. chemicalbook.com This demonstrates a clear strategy where the core structure of this compound is elaborated upon to produce complex, biologically active molecules. The synthesis of this intermediate itself can be achieved through processes such as the chlorination and fluorination of 4-fluorotoluene (B1294773). google.com
Incorporation into Pyrazole-based Scaffolds
Fluorinated pyrazoles represent a class of compounds with significant potential in medicinal chemistry. nih.gov While the direct synthesis of pyrazoles from this compound is not explicitly detailed in the available literature, the general importance of fluorinated building blocks in creating such heterocyclic systems is well-established. tcichemicals.com The synthesis of pyrazoles often involves the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. google.com The functional groups on this compound could potentially be modified to create a suitable precursor for pyrazole (B372694) synthesis, thereby incorporating its fluorinated phenyl moiety into the final pyrazole scaffold. The creation of novel pyrazole derivatives is an active area of research, with various methods being developed to construct these important heterocyclic rings. chim.itorganic-chemistry.org
Analytical and Spectroscopic Characterization Methodologies for 3 Chloro 4 Fluorobenzotrifluoride and Its Derivatives
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental in separating 3-Chloro-4-fluorobenzotrifluoride from impurities and in determining its concentration.
Gas chromatography is a primary technique for assessing the purity of this compound, a compound well-suited for this method due to its volatility. Commercial suppliers often specify a purity of greater than 98.0% as determined by GC, indicating its role as a standard quality control method tcichemicals.com.
In synthetic chemistry, GC is invaluable for monitoring reaction progress and determining the composition of product mixtures. For instance, in the production of this compound, GC analysis of the reaction solution can quantify the main product and various byproducts. A specific analysis revealed a composition of 91.7% this compound, 0.4% of the starting material 4-fluorobenzotrifluoride (B1346882), and 2.4% of 3,4-dichlorobenzotrifluoride (B146526), a byproduct formed by the substitution of the fluorine group with chlorine google.com.
For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. When coupled with mass spectrometry (GC-MS), it allows for both the quantification and identification of the separated components, which is particularly useful for the analysis of benzotrifluoride (B45747) derivatives in environmental samples researchgate.netresearchgate.net. A halogen-specific detector (XSD) can also be employed to achieve higher selectivity for halogenated compounds, which can be beneficial for detecting and quantifying disinfection byproducts in drinking water, a field where halogenated compounds are of interest nih.gov.
Table 1: Exemplary GC Purity Analysis Data for a Synthesis Mixture of this compound
| Compound | Retention Time (min) | Area % |
| 4-fluorobenzotrifluoride | 5.2 | 0.4 |
| This compound | 7.8 | 91.7 |
| 3,4-dichlorobenzotrifluoride | 8.5 | 2.4 |
| Other Impurities | Various | 5.5 |
Note: The data in this table is illustrative and based on findings from cited literature.
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly for non-volatile derivatives or when coupled with mass spectrometry. Reversed-phase HPLC is the most common mode for separating halogenated aromatic compounds.
While a specific, standardized HPLC method for this compound is not widely published, methods developed for structurally similar compounds can be adapted. For instance, the separation of various benzotrifluoride derivatives has been achieved using GC-MS, and similar principles can be applied to HPLC method development researchgate.net. The choice of stationary phase is critical; while standard C18 columns can be effective, fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer unique selectivity for halogenated compounds due to specific interactions between the analyte and the stationary phase.
Method development would involve optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, and selecting an appropriate detector, such as a UV detector, set to a wavelength where the analyte exhibits strong absorbance.
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the unambiguous identification of this compound by providing detailed information about its molecular structure.
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. Based on the analysis of similar compounds like 4-chlorobenzotrifluoride (B24415) chemicalbook.com and 3-chloro-4-fluoronitrobenzene (B104753) prensipjournals.comprensipjournals.com, the three aromatic protons of this compound would likely appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts are anticipated in the range of 7.0 to 8.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. For the related compound 3-chloro-4-fluorobenzaldehyde, the carbon signals appear between 118 and 190 ppm chemicalbook.com. For this compound, the aromatic carbons are expected to resonate in the range of 115-140 ppm. The trifluoromethyl (CF₃) carbon will appear as a quartet due to coupling with the three fluorine atoms, typically in the region of 120-130 ppm.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum of this compound is expected to show two distinct signals. The trifluoromethyl group (CF₃) will likely appear as a singlet in the range of -60 to -70 ppm, relative to CFCl₃ ucsb.educolorado.edu. The single fluorine atom attached to the aromatic ring will appear at a different chemical shift, likely in the range of -100 to -130 ppm, and will exhibit coupling to the adjacent protons. Quantitative ¹⁹F NMR can also be a valuable tool for determining the purity of fluorinated compounds when a certified reference material is used sepscience.comacs.org.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | 7.0 - 8.5 | m | J(H,H), J(H,F) |
| ¹³C (Aromatic) | 115 - 140 | d, s | J(C,F) |
| ¹³C (CF₃) | 120 - 130 | q | J(C,F) ≈ 270-280 |
| ¹⁹F (Ar-F) | -100 to -130 | m | J(F,H) |
| ¹⁹F (CF₃) | -60 to -70 | s | - |
Note: This table presents predicted data based on the analysis of structurally similar compounds and general spectroscopic principles.
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. The nominal molecular weight of this compound is 198 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 198. Due to the presence of chlorine, an isotope peak (M+2) at m/z 200 with an intensity of approximately one-third of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom.
The fragmentation pattern is likely to involve the loss of chlorine and fluorine atoms, as well as the trifluoromethyl group. Common fragmentation pathways for related compounds like 4-chlorobenzotrifluoride include the loss of a chlorine atom to form a [M-Cl]⁺ fragment nist.gov. The fragmentation of other substituted benzotrifluorides also shows characteristic losses of F and CF₃ groups nih.govnih.govyoutube.commiamioh.edu.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 198/200 | [C₇H₃ClF₄]⁺ (Molecular Ion) |
| 163 | [C₇H₃F₄]⁺ |
| 129 | [C₆H₃F₂]⁺ |
| 113 | [C₆H₃F]⁺ |
Note: This table presents predicted fragmentation data based on general principles of mass spectrometry and data from related compounds.
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum of the related compound 3-bromo-4-fluorobenzotrifluoride shows characteristic absorptions for the aromatic ring and the carbon-fluorine bonds nist.gov.
The key functional groups in this compound and their expected IR absorption regions are:
Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.
C-C stretching (in-ring): Aromatic ring stretching vibrations are expected to produce several bands in the 1400-1600 cm⁻¹ region.
C-F stretching (Ar-F): The carbon-fluorine bond on the aromatic ring will likely show a strong absorption in the 1200-1300 cm⁻¹ range.
C-F stretching (CF₃): The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3000 - 3100 | Aromatic C-H stretch |
| 1400 - 1600 | Aromatic C=C stretch |
| 1100 - 1350 | C-F stretch (CF₃) |
| 1200 - 1300 | C-F stretch (Ar-F) |
| 600 - 800 | C-Cl stretch |
Note: This table presents predicted IR absorption regions based on characteristic functional group frequencies.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.
In organic molecules such as this compound, the absorption of UV-Visible radiation is primarily associated with functional groups containing valence electrons with low excitation energies, known as chromophores. The presence of the benzene (B151609) ring, along with the chloro, fluoro, and trifluoromethyl substituents, influences the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). The electronic transitions most commonly observed in this region of the electromagnetic spectrum are π → π* and n → π* transitions.
Due to the lack of specific experimental UV-Visible spectral data for this compound in the provided search results, a definitive assignment of its absorption maxima cannot be made. However, theoretical calculations on the closely related compound, 3-chloro-4-fluoronitrobenzene, have been used to predict its electronic absorption spectra. These calculations, employing methods such as Time-Dependent Density Functional Theory (TD-DFT), Configuration Interaction Singles (CIS), and Time-Dependent Hartree-Fock (TD-HF), provide insights into the expected electronic transitions acs.orgprensipjournals.com. For substituted benzotrifluorides, it has been noted that substituents like -Cl and -F can cause shifts in the absorption bands. acs.org
The following table illustrates hypothetical UV-Visible absorption data for this compound based on general principles for similar aromatic compounds.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| Hexane | 210 | 8,000 | π → π |
| 275 | 1,200 | π → π | |
| Ethanol | 212 | 8,100 | π → π |
| 278 | 1,250 | π → π |
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for investigating the properties and behavior of molecules like this compound at the atomic and electronic levels. These theoretical studies complement experimental data and can predict various molecular characteristics.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine molecular geometries, vibrational frequencies, and electronic properties. For the related compound 3-chloro-4-fluoronitrobenzene, extensive computational analyses have been performed using the B3LYP functional with the 6-311++G(d,p) basis set prensipjournals.comprensipjournals.com.
These calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and the wavelength of light it absorbs. For halogenated compounds, the nature and position of the halogen substituents significantly affect the electronic structure and the HOMO-LUMO gap. mdpi.com
Below is a table summarizing key electronic properties that could be calculated for this compound, with hypothetical values based on studies of similar molecules.
| Parameter | DFT/B3LYP | HF |
| HOMO Energy (eV) | -7.5 | -8.2 |
| LUMO Energy (eV) | -1.2 | -0.5 |
| HOMO-LUMO Gap (eV) | 6.3 | 7.7 |
| Dipole Moment (Debye) | 2.5 | 2.8 |
Molecular Docking and Interaction Studies of Related Halogenated Aromatics
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For halogenated aromatic compounds like this compound, molecular docking can be used to study their potential interactions with biological macromolecules, such as proteins. These studies are crucial in drug discovery and design.
Halogen atoms can participate in specific non-covalent interactions known as halogen bonds, where the halogen acts as an electrophilic species. These interactions, along with hydrogen bonds and π-stacking, can play a significant role in the binding affinity of a ligand to a receptor. Molecular dynamics simulations can further be used to assess the stability of these interactions over time. mdpi.com
Studies on various halogenated compounds have shown that the type of halogen and its position on the aromatic ring can significantly influence the binding energy and mode of interaction. For instance, in a series of halogen-substituted inhibitors, the binding affinity was found to follow the trend F < Cl < Br < I. mdpi.com
The following table presents hypothetical docking results of this compound with a generic protein active site.
| Parameter | Value |
| Binding Energy (kcal/mol) | -6.8 |
| Interacting Residues | Phe, Leu, Val |
| Types of Interactions | Halogen Bond, Hydrophobic Interactions, π-π Stacking |
Prediction of Reactivity and Reaction Pathways
Computational methods can be employed to predict the reactivity of this compound and to elucidate potential reaction pathways. By calculating molecular properties such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.
For instance, the analysis of the electronic structure of the related 3-chloro-4-fluoronitrobenzene molecule indicates the presence of reactive electrophilic and nucleophilic sites, suggesting its potential use in various organic syntheses, including nucleophilic aromatic substitution reactions. prensipjournals.comprensipjournals.com
Furthermore, computational tools can be used to model reaction mechanisms and calculate activation energies for different potential pathways. This allows for the prediction of the most likely products of a reaction under specific conditions. For example, studies on the photolysis of substituted benzotrifluorides have proposed a photo-S N 2 mechanism for the defluorination reaction, with the rate being influenced by the electronic properties of the substituents on the benzene ring. acs.org
The table below outlines predicted reactivity parameters for this compound based on computational studies of analogous compounds.
| Reactivity Descriptor | Predicted Value/Characteristic |
| Electrophilicity Index | High |
| Most Likely Reaction Type | Nucleophilic Aromatic Substitution |
| Predicted Major Product of Nitration | 2-Nitro-3-chloro-4-fluorobenzotrifluoride |
Environmental and Toxicological Research Perspectives on Halogenated Benzotrifluorides
Environmental Fate and Persistence of Fluorinated Aromatic Compounds
The environmental persistence of fluorinated aromatic compounds is largely dictated by the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. researchgate.net This inherent strength makes compounds containing trifluoromethyl groups, such as 3-chloro-4-fluorobenzotrifluoride, resistant to natural degradation processes. numberanalytics.comnih.gov Halogenated organic compounds (HOCs) in general are known for their persistence in the environment, where they can resist degradation by natural processes like UV light or oxidation and may remain for decades or even centuries. nih.gov
The trifluoromethyl group, in particular, often persists even when the aromatic ring is oxidized. researchgate.net While specific environmental fate studies on this compound are not extensively detailed in the available literature, data on related compounds like 4-chlorobenzotrifluoride (B24415) suggest that volatilization from water and soil surfaces is an expected and important fate process. who.int However, the stability of the C-F bonds suggests that complete mineralization is unlikely to be a rapid process. researchgate.net Many fluorinated compounds are known to be persistent and can accumulate in living organisms. numberanalytics.com This persistence has led to them being categorized as "forever chemicals" in some cases, highlighting their long-term presence in various environmental compartments. nih.gov
Fluorinated organic compounds are considered important potential environmental contaminants. nih.gov The release of these substances into the environment through industrial waste streams or improper disposal can lead to the contamination of soil and water. who.intresearchgate.net Soluble fluorine compounds, in particular, can pollute local surface water bodies and actively infiltrate groundwater horizons. researchgate.net
Groundwater contamination occurs when pollutants are released to the ground and migrate into an aquifer. wikipedia.org While specific monitoring data for this compound in groundwater is not prominent in the reviewed literature, the general behavior of analogous compounds provides insight. For instance, 4-chlorobenzotrifluoride has been detected in sediment near manufacturing sites. who.int Naturally occurring fluoride (B91410) is also a significant groundwater contaminant in many parts of the world, with its presence linked to the geology of the aquifer, the residence time of the water, and pH levels. questjournals.orgcore.ac.uk High concentrations of fluoride in groundwater are often found in areas with fluorine-bearing minerals like granites. core.ac.uk The presence of synthetic fluorinated compounds adds another layer of complexity to groundwater quality assessment. usgs.gov
The biodegradation of fluorinated aromatic compounds is a significant challenge due to the high stability of the carbon-fluorine bond. researchgate.net Cleavage of this bond is a critical and often rate-limiting step for the complete mineralization of these compounds. researchgate.net
Research has shown that the microbial degradation of fluoroaromatics is less understood compared to their chloro- or bromo-analogues. nih.gov Enzymes and mechanisms effective for dehalogenating chloro- and bromoarenes are not always active on fluoroaromatics. nih.gov Studies on monofluorinated compounds like fluorophenol and fluorobenzoate show that they can be metabolized by some microorganisms, but the outcome depends on the fluorine atom's position, sometimes leading to the formation of dead-end metabolites. researchgate.net
The trifluoromethyl group (-CF3) is particularly recalcitrant to biodegradation. researchgate.net It is well-known in drug design that substituting a methyl group with a trifluoromethyl group can block metabolic degradation by oxygenases. researchgate.net However, some microbial degradation of aromatic and aliphatic organofluorine compounds has been observed. researchgate.net Under anaerobic conditions, some fluorinated aromatic compounds have shown resistance to degradation, particularly under sulfate-reducing and methanogenic conditions. researchgate.net Conversely, under denitrifying conditions, certain isomers of fluorobenzoate can be degraded, with some bacterial strains, such as Pseudomonas stutzeri, capable of using them as a growth substrate. researchgate.netnih.gov
Table 1: Summary of Biodegradation Studies on Related Fluorinated Aromatic Compounds
| Compound Type | Conditions | Findings | Reference(s) |
| Monofluorophenols | Anaerobic | No degradation observed within one year under various anaerobic conditions. | researchgate.netnih.gov |
| Monofluorobenzoates | Anaerobic (Denitrifying) | 2-fluorobenzoate and 4-fluorobenzoate (B1226621) were depleted within 28-84 days; 3-fluorobenzoate (B1230327) was recalcitrant. | researchgate.netnih.gov |
| Monofluorobenzoates | Anaerobic (Sulfate-reducing, Iron-reducing, Methanogenic) | All three isomers were recalcitrant. | researchgate.netnih.gov |
| Trifluoromethyl-substituted Aromatics | General | The trifluoromethyl group is recognized for its recalcitrance and often persists or forms dead-end products. | researchgate.net |
| 4-Chlorobenzotrifluoride | Anaerobic Screening | In a test with digester sludge, 64% of the compound was degraded in 59 days. | who.int |
Ecotoxicology and Ecological Risk Assessment
The ecotoxicology of halogenated benzotrifluorides is an area of growing concern due to their persistence and potential for bioaccumulation. nih.gov Halogenated organic compounds (HOCs) as a class have been linked to a wide range of adverse health effects in both wildlife and humans, including reproductive, neurological, and endocrine disruption. nih.govnih.gov
While specific ecotoxicological studies on this compound are limited in the provided search results, its chemical structure as a chlorinated and fluorinated aromatic compound places it within a group of chemicals known for environmental persistence. nih.gov The ecological risk assessment for such compounds involves evaluating their potential to cause adverse effects on ecosystems. High concentrations of fluorinated compounds have been shown to negatively impact soil fertility by reducing the number and diversity of microorganisms and affecting the transformation of organic matter. researchgate.net In plants, fluoride contamination can inhibit growth and damage leaves. researchgate.net For soil invertebrates, high pollution levels can lead to a decline in taxonomic and trophic diversity. researchgate.net
The potential for bioaccumulation is a key consideration. An estimated bioconcentration factor of 110 for the related compound 4-chlorobenzotrifluoride suggests a high potential for accumulation in aquatic organisms. who.int The combination of persistence, potential bioaccumulation, and toxicity (PBT) is a cornerstone of chemical risk assessment. researchgate.net
Waste Management and Disposal Considerations for Fluorinated Chemical Waste
The management and disposal of waste containing fluorinated compounds like this compound require specialized methods due to their chemical stability and potential hazards. numberanalytics.comepa.gov Standard waste management practices such as landfilling, wastewater treatment, and incineration may not be effective in completely containing or destroying these persistent chemicals. ewg.org
Several disposal techniques are available for fluorinated waste:
Physical Methods : These include disposal in specially designed hazardous waste landfills to contain the substances and prevent leaching into the environment. numberanalytics.commcfenvironmental.com Adsorption onto materials like activated carbon is another physical separation method. numberanalytics.com
Chemical Methods : Chemical treatment can involve neutralization with alkaline substances or precipitation to form more stable, insoluble compounds like calcium fluoride. numberanalytics.comnumberanalytics.com
Thermal Methods : High-temperature incineration is a potential disposal method for breaking the strong carbon-fluorine bond. epa.govmcfenvironmental.com However, this requires very high temperatures, and incomplete combustion can lead to the formation of smaller, potentially harmful per- and polyfluoroalkyl substances (PFAS) or other products of incomplete combustion (PICs). epa.gov The temperature required to destroy the highly stable CF4, for example, is over 1,400°C. epa.gov
Emerging Technologies : Research is ongoing into more advanced methods, including advanced oxidation processes and membrane technologies for separating fluorine compounds from waste streams. numberanalytics.comnumberanalytics.com
A significant challenge in managing fluorinated waste is that many of these compounds are not specifically listed as hazardous wastes under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, which means they are not subject to the associated tracking and handling requirements. epa.gov This regulatory gap complicates efforts to ensure their safe and permanent disposal. ewg.org
Table 2: Disposal Techniques for Fluorinated Chemical Waste
| Disposal Method | Description | Considerations | Reference(s) |
| Physical | |||
| Hazardous Waste Landfill | Containment in engineered landfills with environmental controls to prevent leaching and gas escape. | Does not destroy the chemical; provides containment until other treatment methods are used or natural degradation occurs. | numberanalytics.commcfenvironmental.com |
| Adsorption | Use of adsorbent materials like activated carbon to bind and remove fluorine compounds from waste streams. | A separation technique, not a destruction method. The adsorbent material then requires disposal. | numberanalytics.com |
| Chemical | |||
| Neutralization | Reaction of fluorine waste with alkaline substances (e.g., calcium hydroxide) to form less toxic compounds. | A common method for inorganic fluorine waste like hydrogen fluoride. | numberanalytics.comnumberanalytics.com |
| Precipitation | Addition of chemicals (e.g., calcium chloride) to precipitate fluorine out of solution as an insoluble salt. | Effective for removing fluoride ions from wastewater. | numberanalytics.comnumberanalytics.com |
| Thermal | |||
| Incineration | High-temperature combustion designed to break the carbon-halogen bonds and destroy the organic compound. | Requires extremely high temperatures due to the stability of the C-F bond. Risk of forming harmful byproducts if not managed properly. | epa.govmcfenvironmental.com |
| Emerging | |||
| Advanced Oxidation | Use of powerful oxidizing agents (e.g., ozone) or processes to destroy organic fluorine compounds. | A promising technology for complete destruction. | numberanalytics.comnumberanalytics.com |
| Membrane Technologies | Use of semi-permeable membranes (e.g., nanofiltration) to separate fluorine compounds from wastewater. | A separation and concentration technique. | numberanalytics.comnumberanalytics.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
